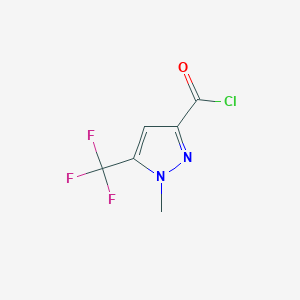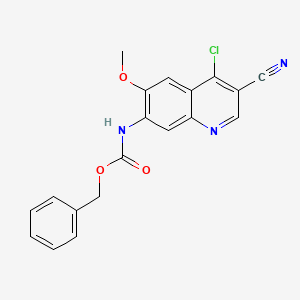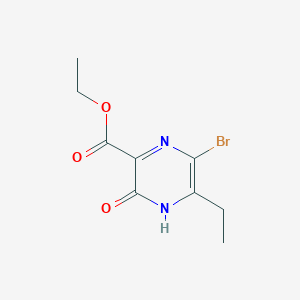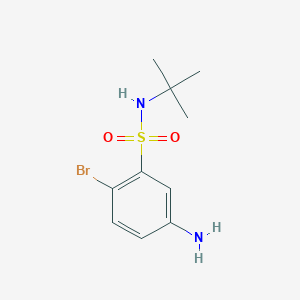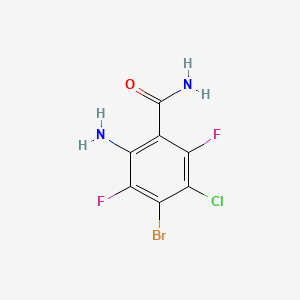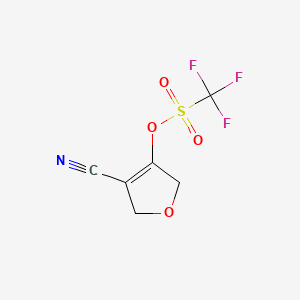
(4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate: is a chemical compound with the molecular formula C6H4F3NO4S and a molecular weight of 243.16 g/mol . This compound is known for its unique structure, which includes a cyano group, a dihydrofuran ring, and a trifluoromethanesulfonate group. It is used in various scientific research applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate typically involves the reaction of 4-cyano-2,5-dihydrofuran with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the formation of the trifluoromethanesulfonate ester .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The cyano group and the dihydrofuran ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can modify the cyano group or the dihydrofuran ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and drug development. It can be used as a probe to investigate the activity of certain enzymes or as a precursor in the synthesis of bioactive compounds .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the trifluoromethanesulfonate group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects .
Comparación Con Compuestos Similares
- 4-Cyano-5-methyl-2,5-dihydrofuran-3-yl trifluoromethanesulfonate
- 3-Cyano-2-(dicyano)methylene-4-methyl-2,5-dihydrofuran
- 4,5,5-Trimethyl-2,5-dihydrofuran-based compounds
Comparison: Compared to similar compounds, (4-Cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate is unique due to its specific combination of functional groups. The presence of both a cyano group and a trifluoromethanesulfonate group provides distinct reactivity and functional properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C6H4F3NO4S |
|---|---|
Peso molecular |
243.16 g/mol |
Nombre IUPAC |
(4-cyano-2,5-dihydrofuran-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H4F3NO4S/c7-6(8,9)15(11,12)14-5-3-13-2-4(5)1-10/h2-3H2 |
Clave InChI |
AKYCDPZDQWZVCE-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(CO1)OS(=O)(=O)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


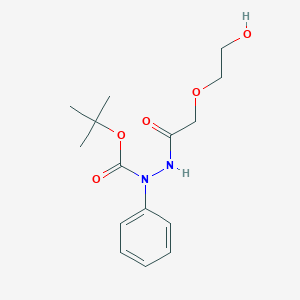
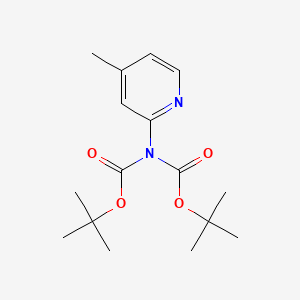
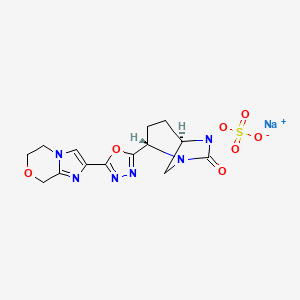
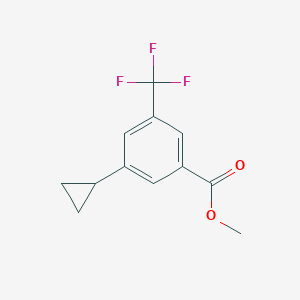
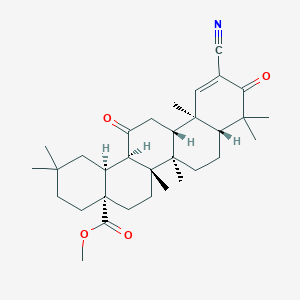
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)
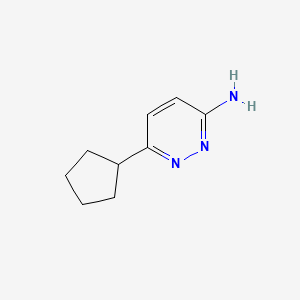
![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)
